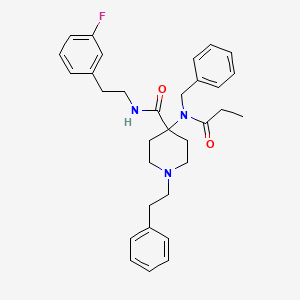
2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate is a complex organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate typically involves multiple steps:
Formation of the Thioxanthene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzyloxy Group: This step involves the substitution reaction where a chlorobenzyloxy group is introduced to the thioxanthene core.
Attachment of the Dimethylaminopropylidene Group: This is usually done through a condensation reaction with appropriate amine precursors.
Formation of the Hydrogen Fumarate Salt: The final step involves the reaction of the base compound with fumaric acid to form the hydrogen fumarate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core.
Reduction: Reduction reactions may target the double bonds or the aromatic rings.
Substitution: The chlorobenzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly in the treatment of psychiatric disorders.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The chlorobenzyloxy and dimethylaminopropylidene groups play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another thioxanthene derivative used as an antipsychotic.
Flupentixol: Known for its use in the treatment of schizophrenia.
Thiothixene: Another antipsychotic with a similar core structure.
Uniqueness
2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate is unique due to its specific substituents, which confer distinct pharmacological properties and potential applications. Its combination of a chlorobenzyloxy group and a dimethylaminopropylidene group is not commonly found in other thioxanthene derivatives, making it a compound of interest for further research and development.
Propiedades
Número CAS |
31759-18-9 |
|---|---|
Fórmula molecular |
C27H26ClNO5S |
Peso molecular |
512.0 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;3-[2-[(2-chlorophenyl)methoxy]-9H-thioxanthen-9-yl]propan-1-amine |
InChI |
InChI=1S/C23H22ClNOS.C4H4O4/c24-21-9-3-1-6-16(21)15-26-17-11-12-23-20(14-17)18(8-5-13-25)19-7-2-4-10-22(19)27-23;5-3(6)1-2-4(7)8/h1-4,6-7,9-12,14,18H,5,8,13,15,25H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
TWDCXZDDZPZFJB-WLHGVMLRSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)SC4=CC=CC=C4C3CCCN)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)SC4=CC=CC=C4C3CCCN)Cl.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


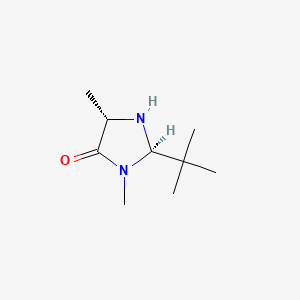

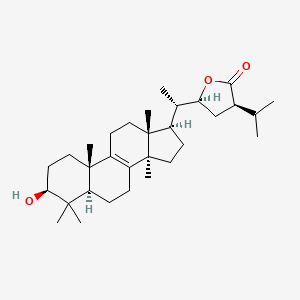
![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)
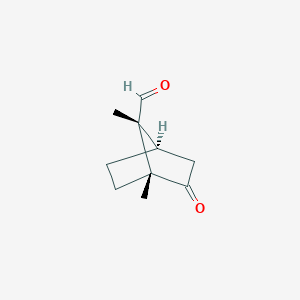
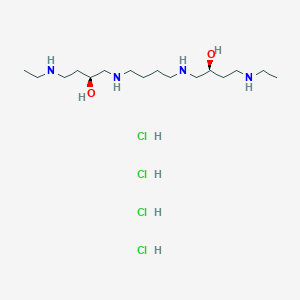
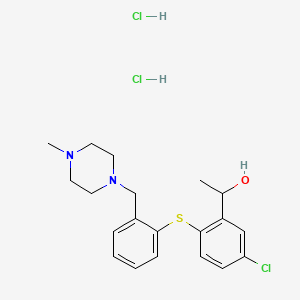
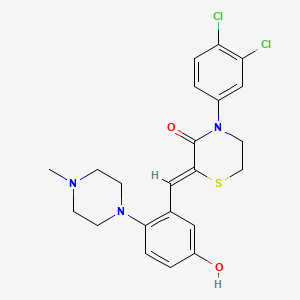




![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
